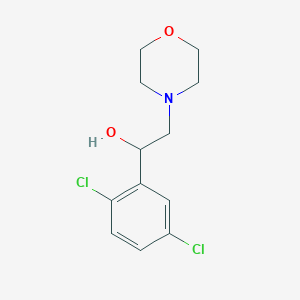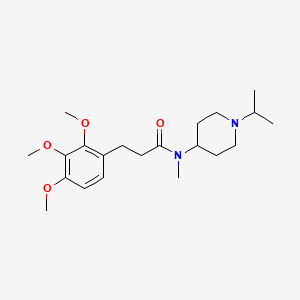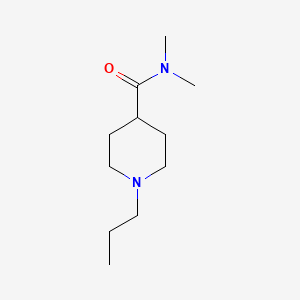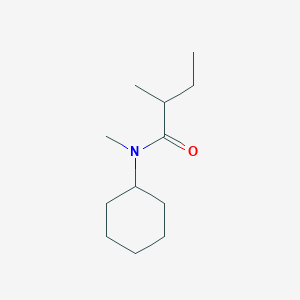![molecular formula C15H20N4O3S B7545162 N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, also known as NIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic molecule that has been developed for its ability to selectively inhibit the activity of certain enzymes and proteins.
Aplicaciones Científicas De Investigación
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. This compound has been shown to be effective in the inhibition of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has also been used in the inhibition of other enzymes, including histone deacetylases, which are involved in the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves its ability to selectively bind to the active site of enzymes and proteins, thereby inhibiting their activity. This compound acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to the reduction of acid production in the body. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide in lab experiments include its ability to selectively inhibit the activity of enzymes and proteins, its high potency, and its synthetic nature, which allows for easy modification and optimization. However, there are also limitations to using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for the research and development of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including the optimization of its structure and the development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, as well as its potential applications in various fields of research, including cancer therapy and drug discovery.
Métodos De Síntesis
The synthesis of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves several steps, including the reaction of 4-imidazol-1-ylphenylacetic acid with morpholine, followed by the addition of sulfonamide. The final product is obtained after purification and characterization through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-13(17-23(20,21)19-8-10-22-11-9-19)14-2-4-15(5-3-14)18-7-6-16-12-18/h2-7,12-13,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQAZIUAODSAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)

![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)


![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)

![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)